BLU-554

Description

Fisogatinib is under investigation in clinical trial NCT04194801 (A Phase Ib/ii Study of Fisogatinib(blu-554) in Subjects With Hepatocellular Carcinoma).

Fisogatinib is an orally bioavailable inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, fisogatinib specifically binds to and blocks the binding of the ligand FGF19 to FGFR4. This prevents the activation of FGFR4, inhibits FGFR4-mediated signaling and leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells. FGFR4 is a receptor tyrosine kinase and is involved in tumor cell proliferation, differentiation, angiogenesis, and survival. FGF19 is overexpressed by certain tumor cell types.

Mechanism of Action

- This compound demonstrates clinical activity in heavily pre-treated HCC patients with FGF19 IHC+ (aberrant pathway activation) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Fisogatinib plays a crucial role in biochemical reactions by inhibiting the activity of FGFR4. FGFR4 is a receptor tyrosine kinase that, when activated by its ligand fibroblast growth factor 19 (FGF19), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival. Fisogatinib binds to FGFR4 with high specificity, preventing the receptor from interacting with FGF19. This inhibition disrupts the FGF19-FGFR4 signaling axis, which is often upregulated in HCC .

Cellular Effects

Fisogatinib exerts significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, Fisogatinib inhibits cell proliferation and induces apoptosis. This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are critical for cell growth and survival. Additionally, Fisogatinib influences gene expression by downregulating genes associated with cell cycle progression and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of Fisogatinib involves its binding to the ATP-binding pocket of FGFR4, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and AKT, which are essential for cell proliferation and survival. By blocking FGFR4 activity, Fisogatinib disrupts the oncogenic signaling pathways driven by FGF19, leading to reduced tumor growth and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fisogatinib have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity against FGFR4 over extended periods. Long-term studies have shown that Fisogatinib can sustain its anti-tumor effects, leading to prolonged inhibition of tumor growth and increased survival rates in animal models. Some degradation of the compound may occur over time, which could potentially reduce its efficacy .

Dosage Effects in Animal Models

The effects of Fisogatinib vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR4 activity and reduces tumor growth without causing significant toxicity. At higher doses, Fisogatinib may induce adverse effects, such as gastrointestinal disturbances and hepatotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

Fisogatinib is involved in several metabolic pathways, primarily through its interaction with FGFR4. The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain inhibitory activity against FGFR4. Fisogatinib also affects metabolic flux by altering the levels of key metabolites involved in cell proliferation and survival .

Transport and Distribution

Within cells and tissues, Fisogatinib is transported and distributed through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mediated by specific transporters. Once inside the cells, Fisogatinib accumulates in the cytoplasm and can be transported to different cellular compartments. The distribution of Fisogatinib within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

Fisogatinib exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFR4 and inhibits its activity. Additionally, Fisogatinib may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or Golgi apparatus. These modifications can influence the compound’s stability and efficacy .

Properties

IUPAC Name |

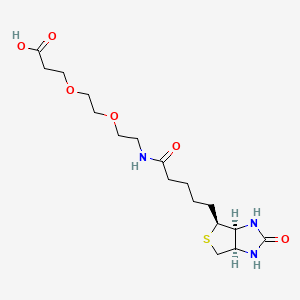

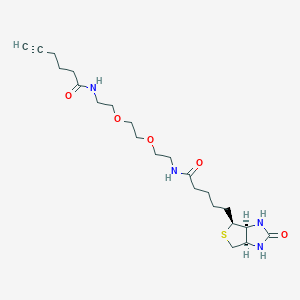

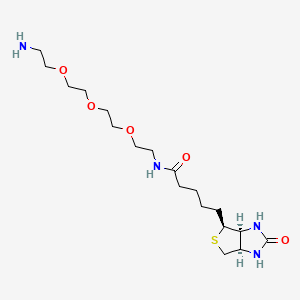

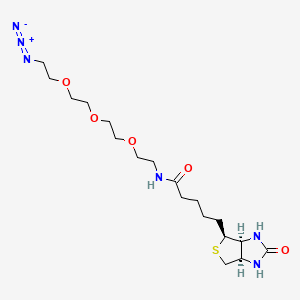

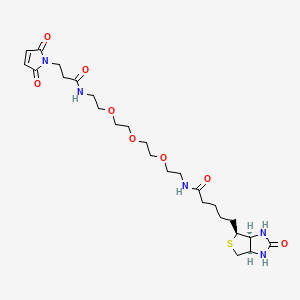

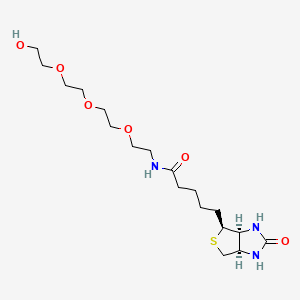

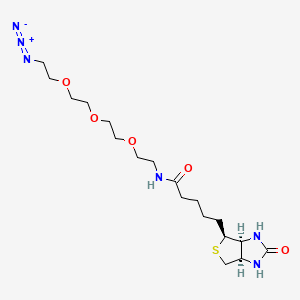

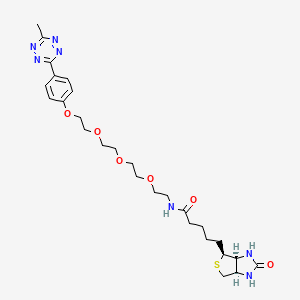

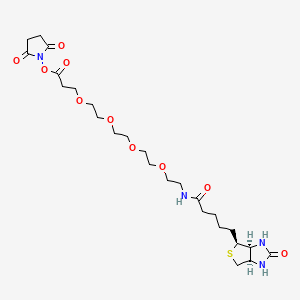

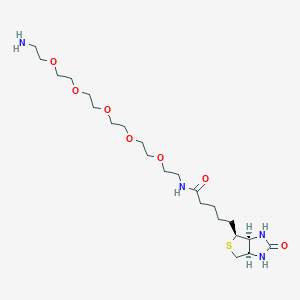

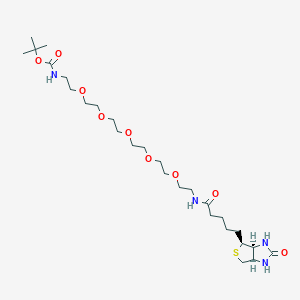

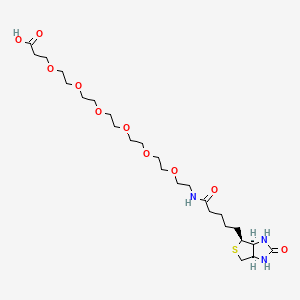

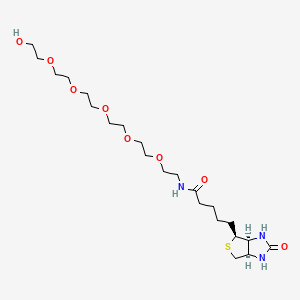

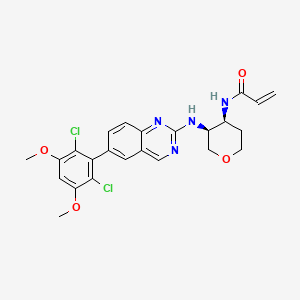

N-[(3S,4S)-3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZKYOAQVGSSGC-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)N[C@@H]4COCC[C@@H]4NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707289-21-1 | |

| Record name | Fisogatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707289211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisogatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FISOGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7R99CKV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.